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Compound of Interest

Compound Name: 2-Phenoxyethyl acetate

Cat. No.: B1584703 Get Quote

Introduction: The Molecular Blueprint of 2-
Phenoxyethyl Acetate
2-Phenoxyethyl acetate (CAS No. 6192-44-5, Molecular Formula: C₁₀H₁₂O₃) is an organic

ester of notable interest in various chemical and pharmaceutical sectors.[1] Its structure,

featuring a phenoxy group linked to an ethyl acetate moiety, imparts specific chemical

properties that are leveraged in synthesis and materials science. The unambiguous

confirmation of its molecular structure is paramount for quality control, reaction monitoring, and

regulatory compliance. This guide provides an in-depth analysis of the core spectroscopic

techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

—used to elucidate and verify the structure of 2-Phenoxyethyl acetate. The methodologies

and interpretations presented herein are grounded in established principles to ensure a self-

validating analytical workflow.

Section 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Analysis
NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework

of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and

¹³C, we can map the precise connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectrum Acquisition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1584703?utm_src=pdf-interest
https://www.benchchem.com/product/b1584703?utm_src=pdf-body
https://www.benchchem.com/product/b1584703?utm_src=pdf-body
https://www.benchchem.com/product/b1584703?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenoxyethyl-acetate
https://www.benchchem.com/product/b1584703?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra

of a liquid sample like 2-Phenoxyethyl acetate.

Sample Preparation: A solution of 2-Phenoxyethyl acetate (approx. 5-10 mg) is prepared in

deuterated chloroform (CDCl₃, ~0.7 mL).

Solvent Rationale: CDCl₃ is selected as the solvent due to its excellent ability to dissolve a

wide range of organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26

ppm for ¹H NMR; δ ≈ 77.16 ppm for ¹³C NMR), which does not interfere with the analyte

signals.[2]

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).[2]

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

Acquisition Parameters: Standard acquisition parameters are used, including a sufficient

relaxation delay (e.g., 1-2 seconds) to ensure accurate signal integration for ¹H NMR.[3]

Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier

transform, followed by phase correction and baseline correction to yield the final spectrum.

¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a quantitative map of the different proton environments within

the molecule. The spectrum of 2-Phenoxyethyl acetate shows four distinct signals, confirming

the unique proton groups.

Table 1: ¹H NMR Data for 2-Phenoxyethyl Acetate (90 MHz, CDCl₃)[4]
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Signal Assignment
(Label)

Chemical Shift (δ,
ppm)

Multiplicity Integration

Acetate Methyl

Protons (a)
2.09 Singlet (s) 3H

Phenoxy-Methylene

Protons (b)
4.18 Triplet (t) 2H

Acetoxy-Methylene

Protons (c)
4.41 Triplet (t) 2H

Aromatic Protons (d) 6.89 - 7.35 Multiplet (m) 5H

Interpretation:

The singlet at 2.09 ppm (a) corresponds to the three protons of the acetate methyl group.

Its upfield chemical shift is characteristic of methyl protons adjacent to a carbonyl group,

and it appears as a singlet because there are no protons on the adjacent carbonyl carbon

to induce splitting.[5]

The two signals for the ethyl bridge protons appear as triplets, a classic signature of an

A₂B₂ spin system where both methylene groups are coupled to each other.

The triplet at 4.18 ppm (b) is assigned to the methylene protons adjacent to the phenoxy

group (-O-CH₂-). The electron-withdrawing oxygen atom shifts this signal downfield.

The triplet at 4.41 ppm (c) corresponds to the methylene protons adjacent to the acetate's

ester oxygen (-CH₂-O-C=O). This signal is shifted even further downfield due to the

stronger deshielding effect of the adjacent acetate group compared to the phenoxy group.

The multiplet between 6.89 and 7.35 ppm (d) integrates to five protons, which is definitive

for the monosubstituted benzene ring. The overlapping signals represent the ortho, meta,

and para protons, which have slightly different chemical environments.

¹³C NMR Spectral Data & Interpretation
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The ¹³C NMR spectrum provides information on the different carbon environments. The

spectrum for 2-Phenoxyethyl acetate displays eight distinct signals, corresponding to the eight

unique carbon atoms in the structure.

Table 2: ¹³C NMR Data for 2-Phenoxyethyl Acetate (22.5 MHz, CDCl₃)[4]

Chemical Shift (δ, ppm) Assignment Rationale

21.0 Acetate -CH₃
Typical range for a methyl

group on a carbonyl.

63.3 Acetoxy -CH₂-

Aliphatic carbon bonded to the

electron-withdrawing ester

oxygen.

66.2 Phenoxy -CH₂-
Aliphatic carbon bonded to the

phenoxy ether oxygen.

114.5 Aromatic C-ortho

Shielded aromatic carbons

ortho to the electron-donating -

OR group.

121.0 Aromatic C-para
Shielded aromatic carbon para

to the -OR group.

129.4 Aromatic C-meta
Aromatic carbons meta to the -

OR group.

158.4 Aromatic C-ipso

Aromatic carbon directly

attached to the ether oxygen

(quaternary).

170.8 Acetate C=O
Characteristic chemical shift

for an ester carbonyl carbon.

Section 2: Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional

groups present in a molecule by measuring the absorption of infrared radiation, which excites

molecular vibrations.
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Experimental Protocol: ATR-FTIR Spectrum Acquisition
Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier Transform

Infrared (FTIR) spectroscopy that requires minimal sample preparation.

Background Scan: An initial background spectrum of the clean ATR crystal (e.g., diamond or

zinc selenide) is recorded to subtract atmospheric and instrumental interferences.[6]

Sample Application: A small drop of neat 2-Phenoxyethyl acetate is placed directly onto the

ATR crystal surface, ensuring complete coverage.

Spectrum Acquisition: The sample spectrum is acquired. The instrument measures the

absorption of the evanescent wave that penetrates a few micrometers into the sample.

Cleaning: After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol) and

a soft tissue.

IR Spectral Data & Interpretation
The IR spectrum of 2-Phenoxyethyl acetate is dominated by characteristic absorptions

corresponding to its ester and aromatic ether functionalities.

Table 3: Key IR Absorption Bands for 2-Phenoxyethyl Acetate (Liquid Film)[4]

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

3065, 3042 Medium Aromatic C-H Stretch

2961, 2878 Medium Aliphatic C-H Stretch

1742 Strong, Sharp Ester C=O Stretch

1599, 1497 Strong Aromatic C=C Ring Stretch

1238 Strong
Ester C-O Stretch

(asymmetric)

1038 Strong Ether C-O Stretch

754, 692 Strong
Aromatic C-H Out-of-Plane

Bend
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Interpretation:

The most diagnostic peak is the strong, sharp absorption at 1742 cm⁻¹, which is

unequivocally assigned to the carbonyl (C=O) stretching vibration of the aliphatic ester

group.

The region from 1300-1000 cm⁻¹ contains strong C-O stretching bands. The prominent

peak at 1238 cm⁻¹ is characteristic of the asymmetric C-C-O stretch of the acetate group,

while the band at 1038 cm⁻¹ is attributed to the aryl-alkyl ether C-O stretch.

The presence of the aromatic ring is confirmed by the C=C stretching vibrations at 1599

and 1497 cm⁻¹ and the C-H stretching peaks just above 3000 cm⁻¹. The strong bands at

754 and 692 cm⁻¹ are out-of-plane C-H bending vibrations, indicative of a

monosubstituted benzene ring.

Section 3: Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight of a compound and its

fragmentation pattern upon ionization, which offers valuable structural clues.

Experimental Protocol: GC-MS with Electron Ionization
(EI)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile organic

compounds like 2-Phenoxyethyl acetate.

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g.,

dichloromethane) is injected into the GC. The GC separates the analyte from any impurities

based on boiling point and column affinity.

Ionization: As the pure compound elutes from the GC column, it enters the MS ion source,

where it is bombarded with high-energy electrons (typically 70 eV). This process, known as

Electron Ionization (EI), ejects an electron from the molecule to form a positively charged

molecular ion (M⁺•).

Fragmentation: The high energy of the EI process causes the energetically unstable

molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.
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Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z),

and the detector records their relative abundance.

Mass Spectrum Data & Fragmentation Analysis
The EI mass spectrum provides a unique fingerprint of the molecule. The molecular ion peak

confirms the molecular weight, and the fragmentation pattern helps piece together the

structure.

Table 4: Major Fragments in the EI Mass Spectrum of 2-Phenoxyethyl Acetate[4]

m/z Relative Intensity (%)
Proposed Fragment
Identity

180 15 [M]⁺• (Molecular Ion)

107 20 [C₇H₇O]⁺

94 30
[C₆H₆O]⁺• (Phenol radical

cation)

87 100 [C₄H₇O₂]⁺

77 35 [C₆H₅]⁺ (Phenyl cation)

43 95 [C₂H₃O]⁺ (Acetyl cation)

Interpretation of Fragmentation:

The molecular ion peak [M]⁺• at m/z 180 confirms the molecular weight of 2-
Phenoxyethyl acetate (180.20 g/mol ).[1]

The base peak (100% relative intensity) at m/z 87 is formed by the cleavage of the ether

bond, a characteristic fragmentation for such compounds. This corresponds to the

[CH₃COOCH₂CH₂]⁺ fragment.

The intense peak at m/z 43 is the highly stable acetyl cation, [CH₃C=O]⁺, formed by

cleavage of the ester C-O bond. This is a hallmark of acetate esters.
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The peak at m/z 94 corresponds to the phenol radical cation, formed via a rearrangement

and cleavage, while the peak at m/z 77 is the phenyl cation, resulting from the loss of a

hydrogen from the benzene ring fragment.

Visualization of Key Fragmentation Pathways
The following diagram illustrates the primary fragmentation events that lead to the most

abundant ions observed in the mass spectrum.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 2-Phenoxyethyl
Acetate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584703#spectroscopic-data-nmr-ir-ms-of-2-
phenoxyethyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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